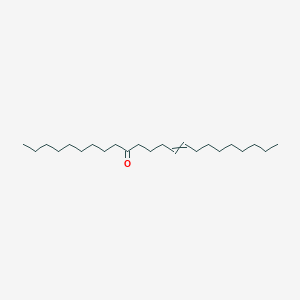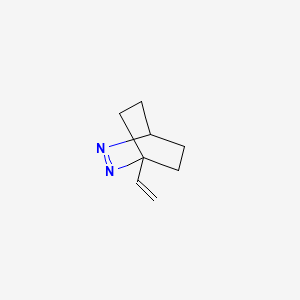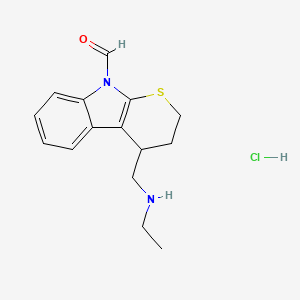
9-Acetyl-N-methyl-2,3,4,9-tetrahydrothiopyrano(2,3-b)indole-4-methylamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Acetyl-N-methyl-2,3,4,9-tetrahydrothiopyrano(2,3-b)indole-4-methylamine hydrochloride is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their wide range of biological activities and applications in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Acetyl-N-methyl-2,3,4,9-tetrahydrothiopyrano(2,3-b)indole-4-methylamine hydrochloride typically involves the cycloalkylation of 2-alkylthioindoles. The process can be carried out using various reagents, including magnesium or zinc, which facilitate the cyclization reaction . The reaction conditions often involve non-polar solvents and proceed via an S_N2 mechanism .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability. This includes ensuring high yields, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis could be employed to achieve these goals.
Analyse Chemischer Reaktionen
Types of Reactions
9-Acetyl-N-methyl-2,3,4,9-tetrahydrothiopyrano(2,3-b)indole-4-methylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
9-Acetyl-N-methyl-2,3,4,9-tetrahydrothiopyrano(2,3-b)indole-4-methylamine hydrochloride has several scientific research applications:
Wirkmechanismus
The mechanism of action of 9-Acetyl-N-methyl-2,3,4,9-tetrahydrothiopyrano(2,3-b)indole-4-methylamine hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets and modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,4,9-Tetrahydrothiopyrano[2,3-b]indoles: These compounds share a similar core structure and are synthesized via similar cycloalkylation reactions.
Indole Derivatives: Other indole derivatives, such as 1-ketotetrahydrocarbazole, also exhibit a range of biological activities.
Uniqueness
What sets 9-Acetyl-N-methyl-2,3,4,9-tetrahydrothiopyrano(2,3-b)indole-4-methylamine hydrochloride apart is its specific substitution pattern and the presence of the thiopyrano ring. This unique structure may confer distinct biological activities and chemical reactivity compared to other indole derivatives .
Eigenschaften
CAS-Nummer |
73426-16-1 |
|---|---|
Molekularformel |
C15H19ClN2OS |
Molekulargewicht |
310.8 g/mol |
IUPAC-Name |
4-(ethylaminomethyl)-3,4-dihydro-2H-thiopyrano[2,3-b]indole-9-carbaldehyde;hydrochloride |
InChI |
InChI=1S/C15H18N2OS.ClH/c1-2-16-9-11-7-8-19-15-14(11)12-5-3-4-6-13(12)17(15)10-18;/h3-6,10-11,16H,2,7-9H2,1H3;1H |
InChI-Schlüssel |
RFCYSGNTLCTRQD-UHFFFAOYSA-N |
Kanonische SMILES |
CCNCC1CCSC2=C1C3=CC=CC=C3N2C=O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-Methylenebis[3-(propan-2-yl)benzene-1-sulfonic acid]](/img/structure/B14460641.png)
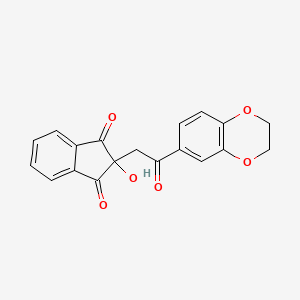
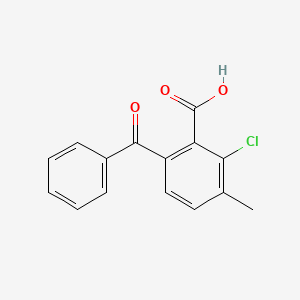
![[(2,2-Dimethylpropanoyl)oxy]methyl 2-hydroxybenzoate](/img/structure/B14460651.png)
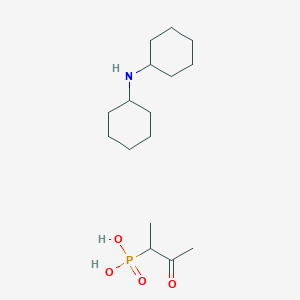
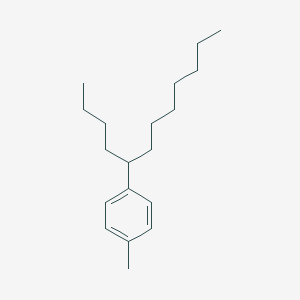


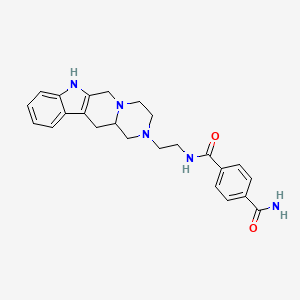
![Oxo(diphenyl)[2-(2-phenyl-1,3-dioxolan-2-yl)ethyl]-lambda~5~-phosphane](/img/structure/B14460702.png)

